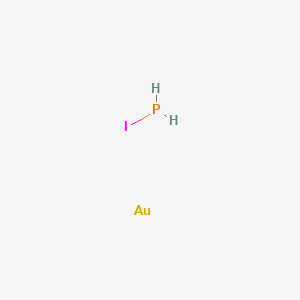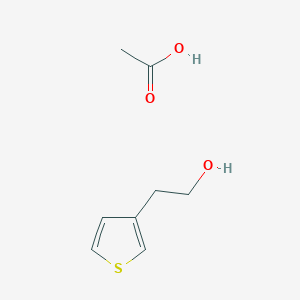dimethyl- CAS No. 133464-90-1](/img/structure/B14263596.png)
Silane, [(3,4-dihydro-1-naphthalenyl)oxy](1,1-dimethylethyl)dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3,4-dihydro-1-naphthalenyl)oxydimethyl- typically involves the reaction of 3,4-dihydro-1-naphthol with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Silane, (3,4-dihydro-1-naphthalenyl)oxydimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding hydrocarbons or alcohols.
Substitution: Various substituted silanes.
科学的研究の応用
Silane, (3,4-dihydro-1-naphthalenyl)oxydimethyl- has several applications in scientific research:
作用機序
The mechanism of action of Silane, (3,4-dihydro-1-naphthalenyl)oxydimethyl- involves its ability to act as a hydride donor or radical H-donor . The compound interacts with various molecular targets and pathways, facilitating the reduction or substitution of other molecules . Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry .
類似化合物との比較
Similar Compounds
Uniqueness
Silane, (3,4-dihydro-1-naphthalenyl)oxydimethyl- is unique due to its specific structure, which provides distinct reactivity and stability compared to other silanes . Its ability to act as a protected phenol and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
133464-90-1 |
|---|---|
分子式 |
C16H24OSi |
分子量 |
260.45 g/mol |
IUPAC名 |
tert-butyl-(3,4-dihydronaphthalen-1-yloxy)-dimethylsilane |
InChI |
InChI=1S/C16H24OSi/c1-16(2,3)18(4,5)17-15-12-8-10-13-9-6-7-11-14(13)15/h6-7,9,11-12H,8,10H2,1-5H3 |
InChIキー |
YHKMKHKKDLRRIX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CCCC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


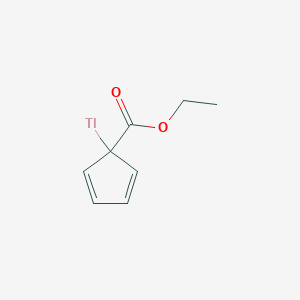
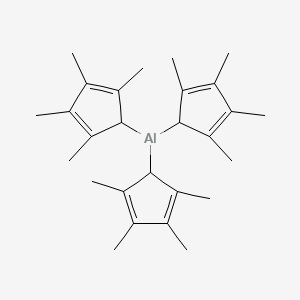
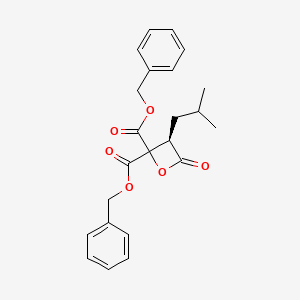
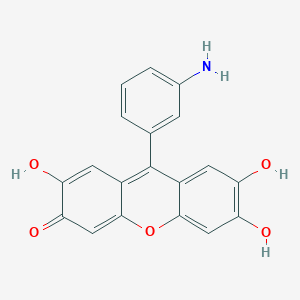
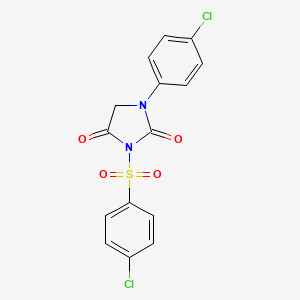
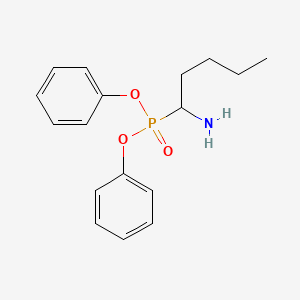
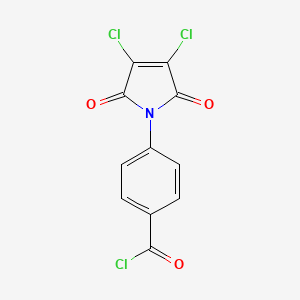
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)
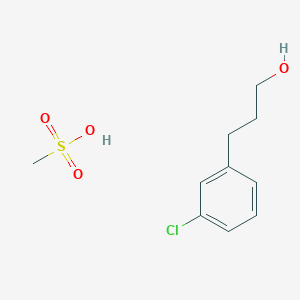
![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)

